Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based small molecule featuring an amino group at position 1, a difluoromethyl substituent at position 3, and a methyl carboxylate ester. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting kinases or proteases. Its structural rigidity from the cyclobutane ring and electron-withdrawing difluoromethyl group may enhance metabolic stability and binding specificity compared to simpler analogues .
Properties
IUPAC Name |
methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)7(10)2-4(3-7)5(8)9;/h4-5H,2-3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFTARZAMUXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis due to its unique cyclobutane structure. Cyclobutane derivatives are known for their constrained conformation, which can enhance the biological activity of synthesized compounds.
Case Study: Synthesis of Peptidomimetics
Research indicates that cyclobutane moieties can be integrated into peptide structures to improve stability and bioactivity. The incorporation of this compound into dipeptide libraries has shown promising results in enhancing the binding affinity and selectivity of peptide-based drugs .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development, particularly in targeting neurological pathways. Its resemblance to neurotransmitters allows for exploration in neuropharmacology.
Case Study: Neurotransmitter Mimicry
Studies have demonstrated that derivatives of cyclobutane-containing amino acids can mimic glutamic acid, a key neurotransmitter. Experiments conducted on rat C6 glioma cells revealed that these derivatives increased glutamate uptake, suggesting potential applications in treating neurological disorders .
Anticancer Activity
Research has highlighted the biological properties of cyclobutane-containing compounds, including antibacterial and anticancer activities. The structural rigidity provided by the cyclobutane ring is believed to play a significant role in these activities.
Case Study: Anticancer Screening
A series of cyclobutane derivatives, including those similar to this compound, were screened for anticancer properties. Results indicated significant cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action .
Potential in Material Science
The unique properties of this compound extend beyond medicinal applications. Its ability to form stable structures makes it suitable for use in material science, particularly in developing novel polymers and nanomaterials.
Case Study: Polymer Development
Research into the polymerization of cyclobutane derivatives has shown that they can lead to materials with enhanced mechanical properties and thermal stability. These findings open avenues for creating advanced materials with specific functionalities .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and selectivity, while the amino group can form hydrogen bonds with biological targets. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Core
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Structure : Differs by substituting the difluoromethyl group with a methyl group and replacing the primary amine with a methylated secondary amine.
- Synthetic Utility : Used as a starting material in synthesizing spiropyrimidines (e.g., Reference Example 107, LCMS m/z 658 [M+H]⁺) .
- Physical Properties : Lower molecular weight (MW ~195.6) compared to the target compound (estimated MW ~210).
- 1.16 minutes for related compounds) .
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate Hydrochloride
Ring Size and Functional Group Modifications
Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: Cyclopentane ring instead of cyclobutane, with a methylamino group.
- Synthetic Use : Demonstrated in Reference Example 87 (EP 4 374 877 A2) for constructing macrocyclic inhibitors .
3,3-Difluoro-1-MethylcyclobutanaMine Hydrochloride
Data Tables
Table 1: Key Physical and Structural Properties
Research Findings and Implications
- Fluorine Effects : Difluoromethyl groups enhance metabolic stability and electronegativity, as seen in analogues like 3,3-Difluoro-1-MethylcyclobutanaMine HCl .
- Carboxylate Utility : The methyl ester in the target compound allows for versatile derivatization, a feature absent in amine-only analogues .
- Commercial Relevance : Suppliers like Enamine Ltd and Combi-Blocks emphasize demand for fluorinated cyclobutane/azetidine building blocks, reflecting their importance in drug discovery .
Biological Activity
Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride (CAS Number: 2228157-61-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H12ClF2NO2 |
| Molecular Weight | 215.63 g/mol |
| LogP | 0.13 |
| Polar Surface Area (Ų) | 62 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The compound features a cyclobutane ring with a difluoromethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The difluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the pharmacokinetics and pharmacodynamics of the molecule. This modification may also enhance binding affinity to specific proteins or enzymes involved in metabolic pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound, focusing on its cytotoxicity and potential therapeutic applications.
Cytotoxicity Evaluation
Research has shown that compounds containing difluoromethyl groups often exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related compounds displayed selective cytotoxicity towards malignant cells while sparing healthy cells, indicating a promising therapeutic index .
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Antimicrobial Efficacy
In a preliminary screening for antimicrobial activity, the compound was tested against Toxoplasma gondii. Results showed a significant reduction in parasite viability at concentrations above 20 µM, suggesting potential as an antiparasitic agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) serves as a primary site for nucleophilic substitution, enabling the formation of diverse derivatives.
| Reaction Type | Reagents/Conditions | Products | Key Features |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in aqueous NaOH | N-Alkylated derivatives | Enhanced solubility of products |
| Acylation | Acyl chlorides (e.g., AcCl) in DCM | Amides | Stabilizes intermediates for drug design |
Mechanistic Insight :
-
The amino group attacks electrophilic centers in alkyl halides or acyl chlorides, forming new C–N bonds. Steric hindrance from the cyclobutane ring modulates reaction rates.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or alcohol derivatives.
| Conditions | Reagents | Products | Applications |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid | Precursor for peptide coupling |
| Basic Hydrolysis | NaOH/EtOH, 60°C | Sodium carboxylate | Intermediate in polymer synthesis |
Structural Impact :
-
Hydrolysis removes the methyl ester, enhancing hydrophilicity for biological studies.
Oxidation and Reduction
The amino and difluoromethyl groups participate in redox transformations:
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Oxidation of -NH₂ | KMnO₄/H₂SO₄ | Nitro derivatives (-NO₂) | Limited yield due to steric effects |
| Reduction of ester | LiAlH₄ in THF | Alcohol derivative | Requires anhydrous conditions |
Challenges :
-
The electron-withdrawing difluoromethyl group reduces the nucleophilicity of the amino group, necessitating strong oxidizing agents.
Carbonylation and Cycloaddition
Under transition metal catalysis, the cyclobutane ring participates in carbonylation and strain-release reactions:
Key Insight :
-
The strained cyclobutane ring facilitates unique reactivity in carbonylation, enabling access to 1,2- and 1,1-disubstituted amides .
Friedel-Crafts Alkylation
While not directly documented for this compound, structurally similar cyclobutane derivatives undergo Friedel-Crafts reactions under acidic conditions:
| Substrate | Conditions | Products | Limitations |
|---|---|---|---|
| Electron-rich aromatics | H₂SO₄, 80°C | Alkylated aromatic rings | Competing side reactions (e.g., self-coupling) |
Considerations :
-
The difluoromethyl group may deactivate the cyclobutane ring toward electrophilic aromatic substitution .
Biological Interactions
Though not a classical chemical reaction, the compound interacts with biological targets via:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
